Hycanthone mesylate

Descripción general

Descripción

El mesilato de hicantona es una sal de metanosulfonato derivada de la reacción de hicantona y ácido metanosulfónico. Inicialmente se usó como esquistosomicida para tratar infecciones causadas por Schistosoma haematobium y Schistosoma mansoni. debido a su toxicidad y potencial carcinogenicidad, ha sido reemplazado en gran medida por otros medicamentos como el praziquantel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesilato de hicantona se sintetiza haciendo reaccionar hicantona con ácido metanosulfónico en cantidades equimolares. La reacción generalmente implica disolver hicantona en un solvente adecuado como etanol o metanol, seguido de la adición de ácido metanosulfónico. La mezcla se agita luego a temperatura ambiente hasta que la reacción esté completa, lo que da como resultado la formación de mesilato de hicantona .

Métodos de producción industrial: La producción industrial de mesilato de hicantona sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de solventes y reactivos de grado industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El mesilato de hicantona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su compuesto original, hicantona.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo aminoetilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.

Principales productos:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Hicantona.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Anti-Parasitic Activity

Schistosomiasis Treatment

Hycanthone mesylate is primarily recognized for its anti-schistosomal properties. It has been shown to effectively inhibit the growth of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound acts by interfering with the parasite's nerve function, leading to paralysis and eventual death of the worms .

Case Study: Efficacy Against S. haematobium

A clinical trial involving 1,035 cases of vesical schistosomiasis demonstrated that this compound was highly effective in treating infections caused by S. haematobium. The results indicated a significant reduction in parasite load among treated patients, showcasing the compound's therapeutic potential .

| Study | Sample Size | Infection Type | Treatment Outcome |

|---|---|---|---|

| Clinical Trial | 1,035 | S. haematobium | High efficacy reported |

Mechanism of Action

This compound intercalates into DNA and inhibits RNA synthesis in vitro, which may contribute to its schistosomicidal effects . Additionally, it has shown selective inhibition of acetylcholinesterase from schistosomes, while exhibiting less potency against mammalian enzymes, indicating a targeted mechanism that spares human tissues .

Oncological Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated in various clinical trials for its efficacy against advanced colorectal carcinoma and malignant lymphomas .

Case Study: Phase II Trials

- Colorectal Carcinoma : A Phase II study assessed the use of this compound as part of a chemotherapy regimen for patients with advanced colorectal cancer. Preliminary findings suggested improved outcomes when combined with other chemotherapeutic agents.

- Malignant Lymphomas : Another Phase II trial investigated the combination of this compound with Flagyl (metronidazole) for patients with advanced malignant lymphomas. The results indicated promising antitumor activity, warranting further investigation into its mechanisms and optimal dosing strategies .

| Cancer Type | Study Phase | Combination Treatment | Outcome |

|---|---|---|---|

| Colorectal Carcinoma | II | This compound + Other Agents | Improved outcomes |

| Malignant Lymphomas | II | This compound + Flagyl | Promising antitumor activity |

Toxicity and Safety Profile

While this compound demonstrates significant therapeutic potential, it is also important to consider its toxicity profile. Studies have indicated that it can be hepatotoxic at high doses, leading to hepatocellular injury . Therefore, understanding the dose-response relationship is critical in both clinical and research settings.

Mecanismo De Acción

El mesilato de hicantona ejerce sus efectos principalmente intercalando en el ADN, inhibiendo así la síntesis de ARN. Esto lleva a la interrupción de los procesos celulares vitales en el parásito, lo que resulta en parálisis y muerte. Además, inhibe la acetilcolinesterasa (AChE) de Schistosoma mansoni, lo que contribuye aún más a su actividad esquistosomicida .

Compuestos similares:

Lucantona: Un compuesto original de hicantona, también utilizado como esquistosomicida.

Miracil D: Otro derivado de la tioxanthenona con propiedades antiesquistoosomales similares.

Comparación:

Mesilato de hicantona vs. Lucantona: El mesilato de hicantona es un metabolito de la lucantona y tiene un mecanismo de acción similar, pero es más potente.

Mesilato de hicantona vs. Miracil D: Ambos compuestos comparten similitudes estructurales y actividades biológicas, pero se ha encontrado que el mesilato de hicantona es más efectivo en ciertas aplicaciones

En conclusión, el mesilato de hicantona es un compuesto con una importancia histórica significativa en el tratamiento de la esquistosomiasis. A pesar de su toxicidad, sigue siendo una herramienta valiosa en la investigación científica, particularmente en los campos de la química, la biología y la medicina.

Comparación Con Compuestos Similares

Lucanthone: A parent compound of hycanthone, also used as a schistosomicide.

Miracil D: Another thioxanthenone derivative with similar antischistosomal properties.

Comparison:

Hycanthone Mesylate vs. Lucanthone: this compound is a metabolite of lucanthone and has a similar mechanism of action but is more potent.

This compound vs. Miracil D: Both compounds share structural similarities and biological activities, but this compound has been found to be more effective in certain applications

Actividad Biológica

Hycanthone mesylate is a compound derived from hycanthone, primarily known for its use in the treatment of schistosomiasis, a parasitic disease caused by trematode worms. This article delves into the biological activity of this compound, focusing on its efficacy against various strains of Schistosoma, its pharmacokinetics, and potential side effects.

Pharmacological Profile

This compound exhibits significant biological activity, particularly as an antischistosomal agent. Its mechanism of action is believed to involve interference with the metabolism of schistosomes, leading to their death. The compound has been tested against different species of Schistosoma, notably Schistosoma japonicum and Schistosoma mansoni.

Efficacy Against Schistosoma Species

-

Against Schistosoma japonicum :

- Initial studies indicated that this compound was ineffective against S. japonicum when administered intramuscularly or orally at various dosages. In a series of experiments involving mice, no significant reduction in worm burden was observed after treatment with this compound .

- A study reported that even with multiple injections at varying dosages (50 mg/kg), the compound did not demonstrate schistosomicidal activity against this strain .

-

Against Schistosoma mansoni :

- In contrast, this compound showed promising results against S. mansoni. It was effective in reducing worm counts significantly in treated animals compared to controls . This discrepancy in efficacy between the two species suggests that the compound may have selective activity based on the schistosome strain.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

- Absorption and Distribution : After administration, this compound reaches peak plasma concentrations within a few hours. Autoradiography studies indicated that the compound is distributed throughout the body, particularly within the intestinal tract and musculature surrounding the intestine of schistosomes .

- Metabolism : Minimal biotransformation occurs in schistosomes following administration, suggesting that the drug remains largely unchanged within the host and parasites .

Toxicological Considerations

Despite its therapeutic potential, this compound has raised concerns regarding toxicity:

Comparative Efficacy Table

| Schistosoma Species | Administration Route | Dosage (mg/kg) | Efficacy Observed |

|---|---|---|---|

| S. japonicum | Intramuscular | 50 | None |

| S. mansoni | Intramuscular | 100 | Significant reduction in worm burden |

Case Studies

Several case studies highlight the clinical application of this compound:

- A study involving eight patients with Schistosoma haematobium infestation reported variable efficacy; two patients developed mild side effects following a single intramuscular injection of 3 mg/kg .

- Research focusing on analogs of hycanthone has indicated that modifications to its structure can enhance antischistosomal activity while reducing mutagenic effects, paving the way for safer derivatives .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the synthesis and purity of hycanthone mesylate in preclinical studies?

this compound synthesis should be validated using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification. For known compounds, cross-referencing spectral data with literature is critical, while novel derivatives require elemental analysis and X-ray crystallography for unambiguous identification .

Q. Which experimental models are standard for evaluating this compound's anthelmintic activity?

In vitro models include schistosoma motility assays using adult worms isolated from infected rodents, with viability metrics (e.g., ATP depletion, tegument damage). In vivo efficacy is typically assessed in Schistosoma mansoni-infected mice, monitoring parasite burden reduction via egg counts in liver/liver granulomas and fecal samples. Dosing regimens should align with pharmacokinetic profiles (e.g., 10–50 mg/kg, single or repeated doses) .

Q. How should researchers address stability challenges in this compound formulations during long-term storage?

Stability studies under ICH guidelines (25°C/60% RH) should include photostability testing (e.g., exposure to UV-Vis light), pH-dependent degradation profiling (acidic vs. neutral conditions), and quantification of degradation products via LC-MS. Evidence suggests mesylate salts may exhibit lower photostability than free bases, necessitating light-protected storage .

Advanced Research Questions

Q. How can contradictory data on this compound's carcinogenic potential be reconciled in translational studies?

The IARC classifies this compound as carcinogenic (Group 2B) based on rodent hepatocarcinogenicity data. To resolve conflicts with efficacy studies, researchers should:

- Conduct dose-response analyses to distinguish therapeutic vs. carcinogenic thresholds.

- Use transgenic models (e.g., p53+/− mice) to assess genetic susceptibility.

- Integrate metabolomic profiling to identify pro-carcinogenic metabolites (e.g., reactive intermediates via CYP450 oxidation) .

Q. What methodological approaches optimize the detection of this compound metabolites in biofluids?

Metabolite identification requires tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) and stable isotope labeling. Phase I metabolites (hydroxylated, desethyl derivatives) and Phase II conjugates (glucuronides) should be isolated from plasma/urine using solid-phase extraction. Pharmacokinetic modeling (non-compartmental analysis) can quantify metabolite exposure ratios .

Q. What experimental designs mitigate confounding variables in studies comparing this compound with its analogs (e.g., becanthone)?

- Use isogenic parasite strains to control for genetic variability.

- Standardize in vitro assays (e.g., IC50 determinations) with synchronized parasite life stages.

- Apply multivariate statistical analysis (ANCOVA) to adjust for covariates like host immune status or drug bioavailability differences .

Q. How can researchers address bioanalytical challenges in quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS method with deuterated internal standards (e.g., hycanthone-d4) to correct for matrix effects. Optimize chromatographic conditions (C18 column, 0.1% formic acid mobile phase) to separate hycanthone from endogenous phospholipids. Validate sensitivity (LLOQ ≤1 ng/mL) and precision (CV <15%) per FDA guidelines .

Q. Methodological Resources

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail disclosure, including raw data deposition in repositories like Zenodo .

- Toxicity Screening : Combine Ames test (mutagenicity) with Comet assay (DNA damage) in hepatocytes to assess genotoxicity .

- Clinical Translation : Reference phase II trial frameworks (e.g., single-arm designs for orphan indications) when proposing efficacy-toxicity balance studies .

Propiedades

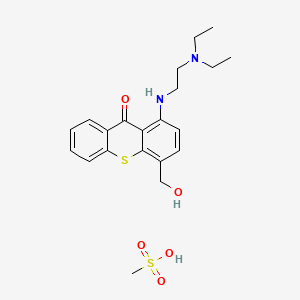

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S.CH4O3S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20;1-5(2,3)4/h5-10,21,23H,3-4,11-13H2,1-2H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEQGPPJCCUXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S.CH4O3S, C21H28N2O5S2 | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hycanthone methanesulfonate is an odorless yellow to yellow-orange powder. Bitter taste. (NTP, 1992) | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in 95% ethanol; slightly soluble in chloroform; very slightly soluble in acetone; practically insoluble or insoluble in benzene and ether., Very soluble in water. | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...A preferential binding of hycanthone to heterochromatin could be demonstrated for the nuclei of the Malpighian tubules of Triatoma infestans. In other cellular systems like cattle kidney cells in culture, plant cells, and mouse lymphocytes, the drug could be demonstrated to bind heterochromatin and euchromatin, irrespective of the packing state of the latter. When penetrating the various heterochromatin types (with the exception of T. infestans), the drug induced a chromatin loosening that could favor incidence of chromatin breaks. The variation of hycanthone binding to DNA in different cell types is possibly related to differences in composition, stereo-arrangement and stability of the DNA-protein complexes involved., ...Inhibition of RNA synthesis can be a possible explanation for the mechanism of the schistosomicidal action of hycanthone. /Salt not specified/, ...Hycanthone was shown to be a very potent inhibitor of monoamine oxidases from worms and mouse liver. Hycanthone also inhibited the specific and nonspecific cholinesterases of S. mansoni, but cholinesterase from mouse brain was not affected significantly by this drug. ... /Salt not specified/, ...Analysis of the ACh induced noise revealed that 1 microM hycanthone slightly increased the channel lifetime whereas the single channel conductance was not affected. It was concluded that the primary site of action of hycanthone is the 'transient state' or ACh bound but closed conformation of the ACh receptor ion channel, but this drug also has other sites of action (presynaptic nerve terminal and open conformation of ACh receptor-ion channel complex). /Salt not specified/, For more Mechanism of Action (Complete) data for HYCANTHONE MESYLATE (8 total), please visit the HSDB record page. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange powder | |

CAS No. |

23255-93-8 | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-(hydroxymethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hycanthone mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(diethylamino)ethyl]-4-methoxy-9-oxoxanthene-1-amine monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48830NW22A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

289 °F approximately (NTP, 1992), approx 143 °C, MP: 173-176 °C (decomposes) /Hydrochloride/ | |

| Record name | HYCANTHONE METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYCANTHONE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.